molecular formula C27H25N3O3S B186390 Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate CAS No. 64485-89-8

Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate

Cat. No.: B186390
CAS No.: 64485-89-8
M. Wt: 471.6 g/mol
InChI Key: HZUYVNWQSAISMN-KRUMMXJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate is a complex organic compound with the molecular formula C27H25N3O3S It is characterized by the presence of a thiazole ring, a tritylamino group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized thiazole derivatives.

Scientific Research Applications

Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate
  • This compound derivatives
  • Other thiazole-based compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

CAS No.

64485-89-8

Molecular Formula

C27H25N3O3S

Molecular Weight

471.6 g/mol

IUPAC Name

ethyl (2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C27H25N3O3S/c1-3-33-25(31)24(30-32-2)23-19-34-26(28-23)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3,(H,28,29)/b30-24-

InChI Key

HZUYVNWQSAISMN-KRUMMXJUSA-N

SMILES

CCOC(=O)C(=NOC)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

CCOC(=O)/C(=N\OC)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C(=NOC)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Key on ui other cas no.

64485-89-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3.41 kg of the product of Step C., 17 liters of methylene chloride and 2.275 liters of triethylamine was stirred for 15 minutes and then 4.55 kg of trityl chloride were added at 20°-25° C. over one hour with stirring under nitrogen. The mixture was stirred for 20 hours at 20°-25° C. under nitrogen during which triethylamine hydrochloride crystallized and the mixture was washed with 10.2 liters of iced 0.5N hydrochloric acid and twice with 10.2 liters of iced demineralized water and the wash waters were extracted with 1.7 liters of methylene chloride. The combined organic extracts were dried and filtered and the filter was washed with 1.7 liters of methylene chloride. The filtrates were evaporated to dryness under reduced pressure below 50° C. to obtain 8.425 kg of raw product. The latter was dissolved at 20°-25° C. in 8.4 liters of methanol and the solution was stirred for an hour at 20°-25° C. after the addition of 2.8 liters of demineralized water to induce crystallization. The mixture was stirred for another hour and was vacuum filtered. The product was empasted twice with 1.7 liters of methanol containing 25% water and was dried at 40° C. to obtain 7.165 kg of the syn isomer of ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyiminoacetate which was identical to the product of Example 3, Step B.
Quantity
3.41 kg
Type
reactant
Reaction Step One
Quantity
17 L
Type
reactant
Reaction Step Two
Quantity
2.275 L
Type
solvent
Reaction Step Two
Quantity
4.55 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.4 L
Type
solvent
Reaction Step Five
Name
Quantity
2.8 L
Type
solvent
Reaction Step Six
Name
ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyiminoacetate

Synthesis routes and methods II

Procedure details

2.9 ml of triethylamine were added at -10° C. to a mixture of 4.6 g of the product of Step A in 92 ml of methylene chloride and after cooling to -35° C., 6.1 g of trityl chloride were added thereto. The temperature was allowed to rise to room temperature in about 21/2 hours and the reaction mixture was washed with water and then with 0.5 N hydrochloric acid and finally with aqueous sodium acetate. The mixture was dried and evaporated to dryness. The residue was taken up in ether and the solution was concentrated to dryness again. The residue was dissolved in methanol and water and ether were added to cause crystallization. The mixture was vacuum filtered and the recovered precipitate was washed with ether to obtain 6.15 g of ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyiminoacetate melting at 120° C. having the syn configuration.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Name
ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyiminoacetate

Synthesis routes and methods III

Procedure details

15.1 g of trityl chloride were added over 20 minutes to a cooled mixture of 11.45 g of the product of Step A, 23 ml of dry dimethylformamide, 45 ml of dry methylene chloride and 7 ml of triethylamine and 50 ml of hydrochloric acid were added thereto with stirring. The mixture was decanted and the aqueous phase was extracted with methylene chloride. The organic extracts were washed with water, reextracted, dried and vacuum filtered. The filtrate was evaporated to dryness to obtain 30.1 g of raw anti isomer of ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyimino-acetate.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyimino-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.